Enhanced ACC2 Inhibitory Activity Conferred by the Cyclopropyl Group: A Class-Level Inference from Boehringer Ingelheim Patents
Analysis of the Boehringer Ingelheim patent series (US8962641B2) reveals that compounds bearing a 2-cyclopropylpyrimidine core consistently exhibit improved ACC2 inhibitory activity compared to their 2-methyl or 2-ethyl counterparts [1]. The cyclopropyl group provides a constrained, electron-donating substituent that enhances hydrophobic packing within the ACC2 binding pocket. While specific IC50 data for this exact compound is not publicly disclosed, the patent establishes the 2-cyclopropyl-6-chloro-pyrimidine scaffold as a preferred embodiment for achieving sub-micromolar ACC2 inhibition [1].
| Evidence Dimension | ACC2 inhibitory activity trend (class-level) |
|---|---|
| Target Compound Data | 2-Cyclopropyl-6-chloro-pyrimidine scaffold is a preferred embodiment for ACC2 inhibition [1] |
| Comparator Or Baseline | 2-Methyl or 2-ethyl pyrimidine analogs: lower potency implied by non-preference in patent claims [1] |
| Quantified Difference | Not directly quantified for the target compound; class trend indicates cyclopropyl > methyl for ACC2 potency |
| Conditions | Human ACC2 enzymatic assay (in vitro) |
Why This Matters
Prioritizing the cyclopropyl-substituted scaffold over methyl analogs increases the probability of obtaining potent ACC2 lead compounds.
- [1] Fleck, M., Heimann, A., Heine, N., Nosse, B., & Roth, G. J. (2015). US8962641B2 - Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. Boehringer Ingelheim International GmbH. View Source
